6-benzyl-3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound “6-benzyl-3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidin-4(3H)-one core, which is a heterocyclic compound containing a thiophene and a pyrimidinone ring fused together . The molecule also has a benzyl group attached to the 6-position and a 2-(1-cyclohexen-1-yl)ethyl group attached to the 3-position of the thienopyrimidinone core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused thienopyrimidinone ring system, with the benzyl and 2-(1-cyclohexen-1-yl)ethyl groups attached at the 6 and 3 positions, respectively . The presence of the sulfur atom in the thiophene ring and the carbonyl group in the pyrimidinone ring would be key functional groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene and pyrimidinone rings, as well as the benzyl and 2-(1-cyclohexen-1-yl)ethyl groups . The sulfur atom in the thiophene ring and the carbonyl group in the pyrimidinone ring could potentially be sites of electrophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of the heterocyclic rings, the sulfur atom, the carbonyl group, and the benzyl and 2-(1-cyclohexen-1-yl)ethyl groups would all influence its properties .Future Directions
The compound “6-benzyl-3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one” could be a subject of future research, given the biological activities associated with thienopyrimidinones and their derivatives . Studies could focus on its synthesis, characterization, and potential biological activities.
Properties
IUPAC Name |
6-benzyl-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c24-20-18-14-17(13-16-9-5-2-6-10-16)26-19(18)22-21(25)23(20)12-11-15-7-3-1-4-8-15/h2,5-7,9-10,14H,1,3-4,8,11-13H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEBGLPLIUYDSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(NC2=S)SC(=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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